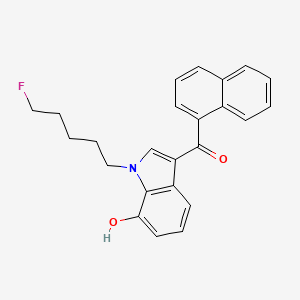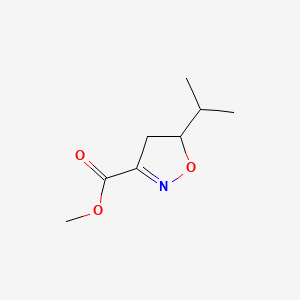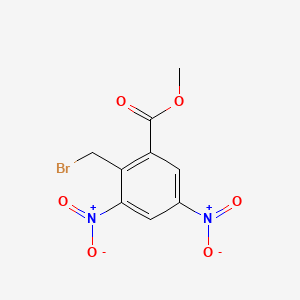
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine, Hydrochloride (MPTP-HCl) is a dopaminergic neurotoxin that causes permanent symptoms of Parkinson’s disease by killing certain neurons in the substantia nigra of the brain . It is a piperidine derivative and is useful in neurological research .
Synthesis Analysis
MPTP is a piperidine derivative and dopaminergic neurotoxin that has been used in neurological research . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .Molecular Structure Analysis
The empirical formula of MPTP-HCl is C12H15N · HCl . The molecular weight is 209.72 .Chemical Reactions Analysis
MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .Physical And Chemical Properties Analysis
MPTP-HCl is a white to off-white powder . It has a molecular weight of 209.72 .作用機序
Safety and Hazards
MPTP is a potent neurotoxin known to produce severe irreversible brain damage similar to Parkinson’s disease. Exposure to the drug through inhalation, dermal contact, and injection is hazardous . It is also closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine which is suspected of inducing severe and irreversible Parkinsonism symptoms .
将来の方向性
MPTP has been used to induce Parkinson’s disease in animal models . It has been used to study the effect of docosahexaenoic acid on the apelin distribution of the nervous system, to study the behavioral impairments correlated to neurochemical deficits, and to study the effects of treadmill exercise on neuroprotection and neuroinflammation . This suggests that MPTP will continue to be a valuable tool in neurological research, particularly in the study of Parkinson’s disease.
特性
CAS番号 |
1794811-11-2 |
|---|---|
製品名 |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride |
分子式 |
C12H16ClN |
分子量 |
214.748 |
IUPAC名 |
1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H/i2D,3D,4D,5D,6D; |
InChIキー |
KOWJANGMTAZWDT-CERKJNTMSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CC=C2.Cl |
同義語 |
1,2,3,6-Tetrahydro-1-methyl-4-(phenyl-d5)pyridine Hydrochloride; MPTP-d5 Hydrochloride; NSC 139654-d5 Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)





